

Spectroscopic data of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

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Compound of Interest

Compound Name: 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

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Introduction

The benzoxaborole scaffold has rapidly emerged as a privileged structure in medicinal chemistry and biotechnology, valued for its unique chemical properties and biological activity.[1][2] These compounds, which are cyclic hemiesters of 2-(hydroxymethyl)phenylboronic acid, exhibit significantly different properties compared to their acyclic boronic acid counterparts, including enhanced Lewis acidity and stability.[3][4] This makes them attractive as enzyme inhibitors and biosensors.[2][5]

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a fundamental member of this class, incorporating a gem-dimethyl group that enhances steric stability. Accurate and comprehensive structural characterization is the bedrock of any research or development program involving this molecule. This guide provides a detailed framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to explain the underlying principles and experimental rationale. It is designed to equip researchers, scientists, and drug development professionals with a robust, field-proven methodology for unequivocal structural confirmation and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. By probing the ^1H , ^{13}C , and ^{11}B nuclei, we can assemble a complete picture of the molecule's connectivity and chemical environment.

Expertise & Rationale: Why These Nuclei?

- ^1H NMR provides the most sensitive and immediate information, revealing the number of distinct proton environments, their relative ratios (via integration), and their proximity to neighboring protons (via spin-spin coupling).
- ^{13}C NMR maps the carbon skeleton of the molecule. While less sensitive than ^1H NMR, it is critical for confirming the number and type of carbon atoms (methyl, methylene, methine, quaternary).
- ^{11}B NMR is indispensable for organoboron compounds. The chemical shift of the ^{11}B nucleus is highly sensitive to its coordination number and electronic environment, directly confirming the state of the key boron atom in the oxaborole ring.^{[6][7]}

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a clean, dry NMR tube. Rationale: CDCl_3 is a common choice for general characterization. DMSO- d_6 is an excellent alternative if higher polarity is needed and is useful for ensuring the observation of exchangeable protons like the B-OH.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS is defined as 0.00 ppm and is used to reference the spectrum.^[8]
- Spectrometer Setup (Example: 500 MHz Spectrometer):
 - Insert the sample into the spectrometer magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
 - Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. An automated shimming routine is typically sufficient.
- Data Acquisition:
 - ¹H Spectrum: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.^[9] Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
 - ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (~128 to 1024). A standard spectral width is ~220 ppm.
 - ¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. The ¹¹B nucleus is highly receptive, so fewer scans are needed. A reference compound like BF₃·OEt₂ is used to calibrate the chemical shift scale to 0.0 ppm.^{[6][9]} Trustworthiness Check: The quadrupolar nature of boron often leads to broad signals; observing a single, albeit broad, resonance in the expected region is a key validation point.^[6]

Predicted Data and Interpretation

The following tables summarize the expected spectroscopic data based on the known behavior of the benzoxaborole scaffold and related structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.8 - 7.2	Multiplet	4H	Ar-H	Aromatic protons on the benzene ring will appear in this region as a complex multiplet.
~ 5.0 - 6.0	Broad Singlet	1H	B-OH	The hydroxyl proton on boron is typically broad due to chemical exchange and quadrupolar effects from boron.
~ 1.6	Singlet	6H	C-(CH ₃) ₂	The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a sharp singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted δ (ppm)	Assignment	Rationale
~ 155 - 140	Ar-C-O	The aromatic carbon directly attached to the ring oxygen will be significantly downfield.
~ 135 - 120	Ar-CH	Aromatic carbons bearing a proton will appear in this standard region.
Not Observed	Ar-C-B	The carbon atom directly bonded to the boron is often not observed or is extremely broad due to quadrupolar relaxation caused by the ^{11}B and ^{10}B nuclei. [10] [11]
~ 90 - 85	C-(CH ₃) ₂	The quaternary carbon of the oxaborole ring, bonded to two methyl groups and an oxygen, will appear in this characteristic downfield region.
~ 30 - 25	C-(CH ₃) ₂	The two equivalent methyl carbons will appear as a single strong resonance in the typical aliphatic region.

Table 3: Predicted ^{11}B NMR Data (160 MHz, CDCl₃)

Predicted δ (ppm)	Multiplicity	Rationale
~ 33 - 27	Broad Singlet	This region is characteristic of tricoordinate boronic acids and esters in a neutral, non-coordinating solvent. [11] [12] The signal is broad due to the quadrupolar nature of the boron nucleus. [6]

Visualization: NMR Structural Assignment

Caption: Predicted NMR assignments for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups that define the molecule's identity.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method that requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted Spectral Features

Table 4: Predicted Characteristic IR Absorption Bands

Predicted Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
3400 - 3200 (broad)	Medium	O-H stretch (B-OH)	The hydroxyl group will exhibit a characteristic broad absorption due to hydrogen bonding.
3100 - 3000	Medium	C-H stretch (Aromatic)	Vibrations from C-H bonds on the benzene ring.
2980 - 2850	Strong	C-H stretch (Alkyl)	Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
1610, 1470	Medium	C=C stretch (Aromatic)	Characteristic skeletal vibrations of the benzene ring.
1380 - 1350	Strong	B-O stretch	A strong absorption in this region is a key indicator of the B-O single bond within the oxaborole ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, confirming its elemental formula, and its fragmentation pattern, which acts as a structural fingerprint.

Protocol: High-Resolution Electrospray Ionization (ESI) MS

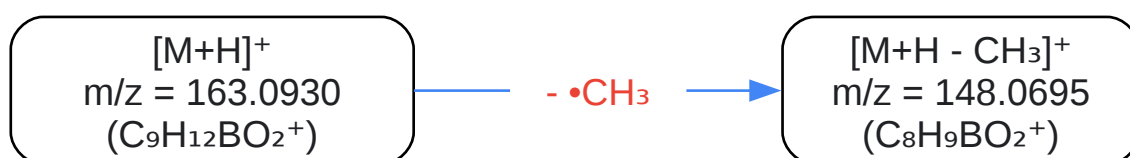
ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation and ensuring the observation of the molecular ion.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- **Analysis:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire spectra in both positive and negative ion modes.
 - **Positive Mode:** Expect to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - **Negative Mode:** Expect to observe the deprotonated molecule $[\text{M}-\text{H}]^-$.
- **Formula Confirmation:** The high-resolution instrument will provide a mass accurate to within 5 ppm, allowing for the unambiguous determination of the elemental formula ($\text{C}_9\text{H}_{11}\text{BO}_2$).

Predicted Data and Fragmentation Pathway

- Calculated Exact Mass: 162.0852
- Predicted $[\text{M}+\text{H}]^+$: 163.0930
- Predicted $[\text{M}-\text{H}]^-$: 161.0774

The primary fragmentation pathway in positive ion mode is driven by the formation of stable ions. The most likely initial fragmentation is the loss of a methyl radical.



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Caption: Predicted primary fragmentation of the $[M+H]^+$ ion.

This fragmentation is highly favorable as the loss of a methyl radical from the parent ion results in a resonance-stabilized tertiary carbocation adjacent to the oxaborole ring system, representing a major, diagnostic peak in the mass spectrum.

Conclusion

The structural integrity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol can be unequivocally established through a multi-technique spectroscopic approach. The combination of ^1H , ^{13}C , and ^{11}B NMR provides a complete map of the molecular skeleton and the critical boron center. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the B-OH and B-O moieties. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. The predictive analyses and standardized protocols detailed in this guide constitute a robust framework for researchers, ensuring data of the highest quality and integrity for any application, from basic research to advanced drug development.

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